molecular formula C16H25Cl2N3O B13857644 (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride

Cat. No.: B13857644
M. Wt: 346.3 g/mol
InChI Key: CZVNJWNTODDDLI-UHFFFAOYSA-N
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Description

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride is a chemical compound with the molecular formula C16H24ClN3O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride typically involves the reaction of 2-ethoxyethylamine with 4-piperidone to form an intermediate, which is then cyclized with o-phenylenediamine to yield the benzimidazole core. The final product is obtained by treating the benzimidazole derivative with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H25Cl2N3O

Molecular Weight

346.3 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole;dihydrochloride

InChI

InChI=1S/C16H23N3O.2ClH/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13;;/h3-6,13,17H,2,7-12H2,1H3;2*1H

InChI Key

CZVNJWNTODDDLI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl

Origin of Product

United States

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